

Application Notes and Protocols: Synthesis of 6-Morpholinobenzo[d]thiazol-2-amine

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Compound of Interest

Compound Name: 6-Morpholinobenzo[d]thiazol-2-amine

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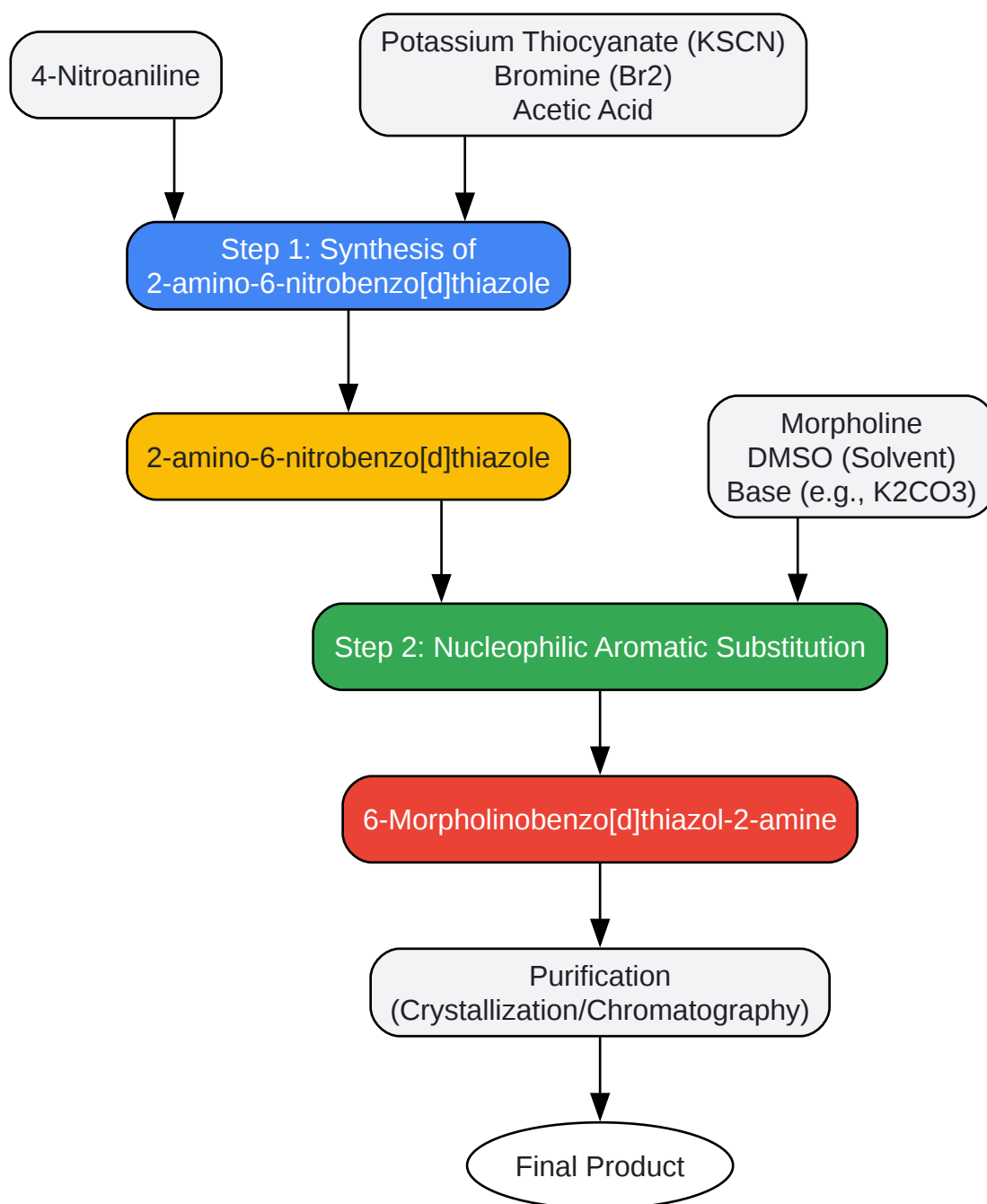
Abstract

This document provides a detailed protocol for the synthesis of **6-Morpholinobenzo[d]thiazol-2-amine**, a potentially valuable scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the preparation of 2-amino-6-nitrobenzo[d]thiazole from 4-nitroaniline, followed by a nucleophilic aromatic substitution reaction with morpholine to yield the final product. This protocol includes comprehensive experimental procedures, reagent specifications, and data presentation to ensure reproducibility for research and development purposes.

Introduction

2-Aminobenzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the field of medicinal chemistry due to their wide range of pharmacological activities, including anti-tumor, anti-microbial, and anti-inflammatory properties. The incorporation of a morpholine moiety at the 6-position of the benzothiazole ring can modulate the physicochemical properties of the molecule, potentially enhancing its biological activity and drug-like characteristics. This protocol outlines a reliable method for the synthesis of **6-Morpholinobenzo[d]thiazol-2-amine**.

Overall Synthesis Workflow



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Caption: Workflow for the two-step synthesis of **6-Morpholinobenzo[d]thiazol-2-amine**.

Experimental Protocols

Step 1: Synthesis of 2-amino-6-nitrobenzo[d]thiazole

This procedure is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[1][2] It involves the reaction of 4-nitroaniline with potassium thiocyanate and bromine in acetic acid.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
4-Nitroaniline	138.12	13.81 g	0.10
Potassium Thiocyanate	97.18	29.15 g	0.30
Glacial Acetic Acid	60.05	200 mL	-
Bromine	159.81	16.0 g (5.1 mL)	0.10

Equipment:

- 500 mL three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Heating mantle
- Buchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- In the 500 mL three-necked round-bottom flask, dissolve 4-nitroaniline (13.81 g, 0.10 mol) and potassium thiocyanate (29.15 g, 0.30 mol) in 150 mL of glacial acetic acid.

- Cool the mixture in an ice bath to below 10°C with continuous stirring.
- In a dropping funnel, prepare a solution of bromine (16.0 g, 0.10 mol) in 50 mL of glacial acetic acid.
- Add the bromine solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained below 10°C.
- After the addition is complete, continue stirring the mixture in the ice bath for another 2 hours.
- Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
- Pour the reaction mixture into 500 mL of ice-cold water with stirring.
- A yellow precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel and wash thoroughly with water until the filtrate is neutral.
- Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzo[d]thiazole.
- Dry the product in a vacuum oven.

Expected Yield: 70-80%

Step 2: Synthesis of 6-Morpholinobenzo[d]thiazol-2-amine

This step involves a nucleophilic aromatic substitution reaction where the nitro group of 2-amino-6-nitrobenzo[d]thiazole is displaced by morpholine. The nitro group activates the aromatic ring, facilitating the substitution.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-amino-6-nitrobenzo[d]thiazole	195.19	9.76 g	0.05
Morpholine	87.12	13.07 g (13.1 mL)	0.15
Potassium Carbonate (K ₂ CO ₃)	138.21	10.37 g	0.075
Dimethyl Sulfoxide (DMSO)	78.13	100 mL	-

Equipment:

- 250 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Buchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- To the 250 mL round-bottom flask, add 2-amino-6-nitrobenzo[d]thiazole (9.76 g, 0.05 mol), morpholine (13.07 g, 0.15 mol), and potassium carbonate (10.37 g, 0.075 mol).
- Add 100 mL of dimethyl sulfoxide (DMSO) to the flask.
- Attach a reflux condenser and heat the mixture to 120-130°C with vigorous stirring.
- Maintain the reaction at this temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into 500 mL of cold water. A precipitate will form.
- Collect the solid by vacuum filtration and wash with water.
- Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol, or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
- Dry the purified product under vacuum.

Expected Yield: 60-75%

Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

Technique	Expected Results
Melting Point	To be determined experimentally.
¹ H NMR	Peaks corresponding to the aromatic protons of the benzothiazole ring, the protons of the morpholine ring, and the amine protons.
¹³ C NMR	Resonances for the carbons of the benzothiazole and morpholine rings.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 6-Morpholinobenzo[d]thiazol-2-amine (C ₁₁ H ₁₃ N ₃ OS, MW: 235.31 g/mol).
FT-IR	Characteristic absorption bands for N-H, C-H, C=N, C-S, and C-O-C bonds.

Safety Precautions

- All experiments should be conducted in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- Bromine is highly corrosive and toxic. Handle with extreme care.
- DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.
- Handle all organic solvents and reagents with caution, and dispose of chemical waste according to institutional guidelines.

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